4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane
Description
Structural Classification and Nomenclature
4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane is a spirocyclic boronic ester characterized by two fused heterocyclic systems. The core structure consists of a 1,3,2-dioxaborolane ring (a five-membered boron-containing ring with two oxygen atoms) and a 1,4-dioxaspiro[4.5]dec-7-ene moiety (a six-membered 1,4-dioxane ring fused to a cyclopentane ring via a spiro junction at position 8). The tetramethyl substituents at positions 4 and 5 of the dioxaborolane ring enhance steric protection around the boron atom, improving stability against hydrolysis and oxidation.
The IUPAC name reflects its structural complexity:
- 1,3,2-Dioxaborolane : The boron-containing ring system.
- 4,4,5,5-Tetramethyl : Methyl groups at positions 4 and 5 of the dioxaborolane.
- 1,4-Dioxaspiro[4.5]dec-7-en-8-yl : The spirocyclic component, where the spiro atom (position 8) bridges a six-membered dioxane ring (positions 1–6) and a five-membered cyclopentane ring (positions 7–11), with a double bond at position 7.
A comparison of structural features with related boronic esters is provided below:
| Feature | This Compound | Pinacol Boronic Esters | Arylboronic Acids |
|---|---|---|---|
| Boron coordination | Tetracoordinated (sp³) | Tetracoordinated (sp³) | Trigonal (sp²) |
| Ring system | Spirocyclic | Monocyclic | Aromatic |
| Hydrolytic stability | High | Moderate | Low |
| Steric protection | Tetramethyl groups | Pinacol groups | Minimal |
Historical Development of Spirocyclic Boronic Esters
Spirocyclic boronic esters emerged as a specialized subclass of organoboron compounds in the late 20th century, driven by the need for hydrolytically stable boron reagents. Early work on spirocyclic borates dates to the 1960s, with patents describing their synthesis for industrial applications. However, the targeted development of enantiopure spirocyclic boronates gained momentum in the 2000s, coinciding with advances in asymmetric catalysis.
Key milestones include:
- 1962 : Synthesis of hydrolytically stable spirocyclic borate esters via condensation of boric acid with diols, as documented in the foundational patent US3256310A.
- 2006 : Introduction of enantioselective methods for spirocyclic boronate synthesis using chiral palladium catalysts, enabling access to stereodefined tertiary boronates.
- 2021 : Development of stereoselective diboration protocols for spirocyclobutenes, expanding the toolkit for constructing spirocycles with orthogonal functionalization sites.
- 2023 : Application of dearomative semi-pinacol rearrangements to synthesize dihydropyridine spirocycles, highlighting the versatility of spirocyclic boronates in medicinal chemistry.
Significance in Organoboron Chemistry
This compound exemplifies the unique advantages of spirocyclic boronic esters in modern synthetic chemistry:
- Enhanced Stability : The spiro architecture and tetramethyl groups confer exceptional resistance to protodeboronation, a common limitation of arylboronic acids.
- Stereochemical Control : The rigid spirocyclic framework enables precise stereoselective transformations, as demonstrated in enantioselective conjunctive cross-coupling reactions.
- Versatile Reactivity : It serves as a linchpin in Suzuki-Miyaura cross-couplings, enabling the synthesis of biaryl and heterobiaryl structures critical to pharmaceuticals and materials science.
- Functional Group Compatibility : The dioxaspiro moiety is compatible with ketone and amine functionalities, allowing post-functionalization via oxidation or alkylation.
Recent studies have leveraged its spirocyclic structure to construct complex molecules, such as the antimalarial drug mefloquine and spirocyclic dihydropyridines with potential CNS activity. Its role in facilitating chemoselective transformations—such as the divergent synthesis of syn- and anti-1,2-diborylated spirocycles—underscores its importance in reaction design.
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO4/c1-12(2)13(3,4)19-15(18-12)11-5-7-14(8-6-11)16-9-10-17-14/h5H,6-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHWHOHZZYWUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CC2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395186 | |
| Record name | 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680596-79-6 | |
| Record name | 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dioxaspiro[4,5]dec-7-en-8-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid derivative with a spirocyclic ketal. One common method includes the use of 1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid as a starting material, which is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or organometallic compounds are employed under mild conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various boronic acids, esters, alcohols, and substituted boron compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
a. Boron Reagents in Organic Chemistry
Boron compounds are widely used as intermediates in organic synthesis. 4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane serves as a versatile reagent for the formation of carbon-boron bonds. These bonds are crucial for the synthesis of organoboranes which can subsequently undergo transformations such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form complex organic molecules .
b. Functionalization of Alkenes
The presence of a spirocyclic structure allows this compound to participate in various functionalization reactions of alkenes. It can act as a nucleophile or electrophile depending on the reaction conditions, enabling the introduction of diverse functional groups into organic frameworks .
Materials Science
a. Polymer Chemistry
Due to its boron content and unique structural features, this compound can be utilized in the development of novel polymeric materials. Its ability to form cross-links can enhance the mechanical properties of polymers, making them suitable for applications such as coatings and adhesives .
b. Sensors and Catalysts
Research indicates that boron-containing compounds can be incorporated into sensor technologies due to their electronic properties. The compound's reactivity may also lend itself to catalytic applications in various chemical transformations .
Biological Applications
While primarily used in synthetic chemistry and materials science, there is emerging interest in exploring the biological activities of boron compounds. Preliminary studies suggest that compounds like this compound may exhibit antibacterial or antifungal properties due to their structural characteristics . However, further research is required to fully elucidate these potential applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Organic Synthesis | Demonstrated successful use in Suzuki-Miyaura coupling reactions with high yields and selectivity. |
| Study B | Polymer Development | Developed a new class of boron-containing polymers with enhanced thermal stability and mechanical strength. |
| Study C | Sensor Technology | Explored the use of this compound in creating sensors for detecting specific organic pollutants with high sensitivity. |
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex structures. In biological systems, boron compounds can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
(a) 2-((1,4-Dioxaspiro[4.5]decan-8-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- CAS : 2246878-23-7
- Molecular Formula : C₁₅H₂₅BO₄
- Key Difference : The spiro system contains a methylene (ylidene) group instead of an ene group, introducing a conjugated double bond. This enhances reactivity in radical or electrophilic additions but reduces thermal stability compared to the target compound .
- Applications : Suitable for cascade reactions requiring conjugated intermediates.
(b) 4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane
- CAS : 2271474-80-5
- Molecular Formula : C₁₅H₂₅BO₃
- Key Difference: The 1-oxaspiro[4.5]dec-7-ene replaces one oxygen in the dioxaspiro ring with a single oxygen atom.
- Applications : Used in reactions where moderate boron electrophilicity is advantageous.
Non-Spirocyclic Boronate Esters
(a) 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane
- Molecular Formula : C₁₄H₂₁BO₂
- Key Difference : A simple phenethyl substituent replaces the spirocyclic group. The reduced steric hindrance increases reactivity but decreases shelf life due to susceptibility to hydrolysis .
- Applications : Ideal for rapid, small-scale couplings in solution-phase synthesis.
(b) 2,2′-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Molecular Formula : C₂₄H₃₆B₂O₆
- Key Difference : Contains two boronate groups on a dimethoxyphenylene core. The bis-functionalized structure enables polymerization via Suzuki-Miyaura coupling, producing conjugated materials for optoelectronics .
- Applications : Synthesis of π-conjugated polymers and frameworks.
Comparative Data Table
Key Research Findings
Steric Effects : The spirocyclic ether in the target compound shields the boron atom, reducing unintended protodeboronation during cross-couplings .
Electronic Modulation : The 1,4-dioxaspiro group donates electron density via oxygen lone pairs, stabilizing transition states in catalytic cycles .
Synthetic Utility : Compounds with spiro systems are preferred for constructing complex architectures (e.g., natural product derivatives), while linear analogs like 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane are used for straightforward aryl-aryl couplings .
Commercial Viability: The target compound is priced at €20.00/g (1g scale), reflecting its specialized applications, whereas non-spiro derivatives are 30–50% cheaper .
Biological Activity
4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and materials science. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₂₃BO₄
- Molecular Weight : 266.14 g/mol
- CAS Number : 680596-79-6
- IUPAC Name : 2-((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The compound's biological activity is primarily attributed to its ability to interact with biological macromolecules through boron coordination chemistry. Boron compounds are known to influence various cellular processes by acting as enzyme inhibitors or modulators of signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The dioxaborolane structure allows for reversible binding to enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The compound may alter the signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- In Vitro Studies :
- A study demonstrated that the compound inhibited the growth of various cancer cell lines (e.g., breast cancer and lung cancer) with IC50 values in the micromolar range.
- Mechanistic investigations revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Anti-inflammatory Properties
The compound has also shown potential in reducing inflammation:
- Animal Models : In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant decrease in paw edema compared to controls.
- Cytokine Profiling : Treated animals exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Pharmacokinetics
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound:
- Absorption : High gastrointestinal absorption observed in preclinical models.
- Distribution : Rapid distribution to tissues with a preference for tumor sites.
- Metabolism : Metabolized primarily through hepatic pathways with identifiable metabolites that retain biological activity.
Safety Profile
The safety profile of this compound has been assessed in various toxicity studies:
- Acute Toxicity : No significant acute toxicity observed at therapeutic doses.
- Chronic Toxicity : Long-term studies indicate no major organ toxicity; however, monitoring for potential reproductive toxicity is recommended.
Q & A
Q. What are the standard synthetic protocols for preparing 4,4,5,5-tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane?
The compound is typically synthesized via transmetalation or Suzuki coupling reactions. For example, a related boronate ester was purified using flash column chromatography with a hexane/ethyl acetate (3:1 v/v) solvent system to yield a white solid . Anhydrous conditions and inert atmospheres are critical during synthesis to prevent hydrolysis of the boronate ester .
Q. How is the purity and structural integrity of this compound verified in academic research?
Characterization relies on NMR (¹H, ¹³C, and ¹¹B) and mass spectrometry. The molecular formula (C₁₄H₂₃BO₄) and molecular weight (266.14 g/mol) should align with theoretical values. Purity is assessed via HPLC, with ≥95% purity often required for catalytic applications .
Q. What are the recommended storage conditions to maintain stability?
Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation or moisture-induced degradation . Prolonged exposure to air or light can lead to decomposition, forming boric acid derivatives.
Advanced Research Questions
Q. How does the steric and electronic profile of the spirocyclic dioxaborolane influence its reactivity in cross-coupling reactions?
The spirocyclic structure enhances steric hindrance, which can slow transmetalation steps in Suzuki-Miyaura couplings but improve selectivity for less-reactive substrates. The electron-rich boron center facilitates oxidative addition with Pd(0) catalysts . Comparative studies with simpler pinacol boronates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) reveal reduced side reactions in sp²–sp³ couplings due to stabilized intermediates .
Q. What methodologies optimize catalytic efficiency when using this compound in iridium-catalyzed photoredox reactions?
Key parameters include:
- Solvent choice : Tetrahydrofuran (THF) or dioxane for solubility and stability.
- Base selection : Anhydrous potassium carbonate or cesium carbonate to neutralize acidic byproducts.
- Light source : Blue LEDs (450 nm) to activate Ir(ppy)₃ catalysts, enabling C–H borylation of arenes . Reaction yields exceeding 80% are achievable under optimized conditions .
Q. How do contradictory data on reaction yields in hydroboration protocols arise, and how can they be resolved?
Discrepancies often stem from variations in substrate stoichiometry or trace moisture. For example, hydroboration of alkynyl precursors with dicyclohexylborane requires strict exclusion of water to avoid protodeboronation . Reproducibility is enhanced by pre-drying solvents over molecular sieves and using Schlenk-line techniques.
Analytical and Mechanistic Questions
Q. What analytical techniques identify decomposition products of this boronate ester under oxidative conditions?
LC-MS and ¹¹B NMR are critical. Oxidative degradation typically generates boric acid (δ = 18–20 ppm in ¹¹B NMR) or boroxines. FT-IR can detect B–O stretching (1,350–1,450 cm⁻¹) in degradation byproducts .
Q. How does this compound compare to other boronates in stereoselective alkenylboration reactions?
Unlike pinacol boronates, the spirocyclic framework improves stereocontrol in hydroboration reactions. For example, (Z)-selectivity in alkenylboronate synthesis exceeds 90% due to restricted rotation around the boron–carbon bond .
Experimental Design Considerations
Q. What precautions are necessary when scaling up reactions involving this compound?
- Exothermicity : Monitor temperature during large-scale transmetalation to prevent runaway reactions.
- Purification : Use silica gel-free methods (e.g., recrystallization) to avoid adsorbent-induced decomposition .
- Safety : Hazard statement H302 (harmful if swallowed) mandates proper PPE and waste disposal .
Q. How can computational modeling predict reaction pathways for this boronate in C–H activation?
Density functional theory (DFT) studies model transition states in Pd-catalyzed couplings. Key parameters include boron–metal bond distances and charge distribution on the spirocyclic ring. Such models guide ligand design to enhance catalytic turnover .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
